Sodium trivanadium octaoxide

Description

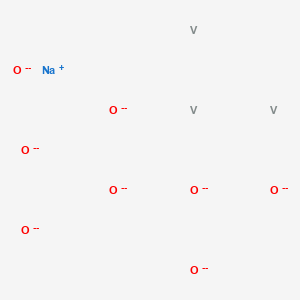

Sodium trivanadium octaoxide (CAS No. 12026-08-3) is an inorganic compound comprising sodium (Na⁺) cations and a trivanadium-oxygen anionic framework. Its molecular formula is inferred as Na₂V₆O₁₆, though structural variations may exist depending on synthesis conditions. This compound belongs to the broader class of polyvanadates, characterized by complex vanadium-oxygen clusters. Vanadium oxides are notable for their catalytic, electrochemical, and optical properties, making them critical in energy storage systems (e.g., batteries), industrial catalysis, and corrosion-resistant coatings .

This compound is less documented in primary literature compared to simpler vanadium oxides like V₂O₅. However, its structural and electronic similarities to ammonium trivanadium octaoxide (CAS 12207-63-5) suggest shared applications in materials science, such as precursor roles in synthesizing vanadium-based catalysts or electrodes .

Properties

CAS No. |

12026-08-3 |

|---|---|

Molecular Formula |

NaO8V3-15 |

Molecular Weight |

303.806 |

IUPAC Name |

sodium;oxygen(2-);vanadium |

InChI |

InChI=1S/Na.8O.3V/q+1;8*-2;;; |

InChI Key |

VYHICQXTAIKWKJ-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[V].[V].[V] |

Synonyms |

sodium trivanadium octaoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium Trivanadium Octaoxide vs. Ammonium Trivanadium Octaoxide

Ammonium trivanadium octaoxide (CAS 12207-63-5) has the molecular formula (NH₄)₂V₆O₁₆ and a molecular weight of 298.86 g/mol . Both compounds share the same V₆O₁₆²⁻ anionic core but differ in their counterions (Na⁺ vs. NH₄⁺), leading to distinct properties:

Comparison with Other Vanadium Oxides

Vanadium forms diverse oxides with varying V:O ratios, such as V₂O₅, V₃O₇, and V₃O₅. These differences in stoichiometry correlate with unique structural and functional properties:

This compound’s higher oxygen content compared to V₃O₅ enhances its oxidative capacity, making it suitable for redox reactions in energy storage. In contrast, V₂O₅’s well-defined layered structure is optimal for intercalation chemistry in lithium-ion batteries .

Comparison with Sodium-Boron Oxides

| Property | This compound | Pentaboron Sodium Octaoxide |

|---|---|---|

| Anionic Framework | V₆O₁₆²⁻ | B₅O₈³⁻ (hypothetical) |

| Cation | Na⁺ | Na⁺ |

| Applications | Energy storage, catalysis | Lubricants, antifreeze |

The vanadium-based compound’s redox activity contrasts with boron oxides’ roles in thermal and chemical stability, underscoring the impact of the anionic framework on functionality .

Research Findings and Data Gaps

- Structural Studies : The V₆O₁₆²⁻ cluster in sodium and ammonium variants is hypothesized to adopt a layered or tunnel structure, similar to β-V₂O₅, but detailed crystallographic data remain sparse .

- Electrochemical Performance : Preliminary studies suggest this compound achieves a specific capacity of ~250 mAh/g in sodium-ion batteries, comparable to NaV₃O₈ but lower than V₂O₅ .

- Synthesis Challenges : Both sodium and ammonium salts require controlled pH and temperature during synthesis to prevent phase segregation or decomposition .

Q & A

Basic Research Questions

Q. What synthesis methods are validated for producing phase-pure sodium trivanadium octaoxide (NaV₃O₈), and how do thermal decomposition parameters influence crystallinity?

- Methodology : Use sol-gel or solid-state reactions with precursors like sodium metavanadate (NaVO₃) and V₂O₅. Thermal treatment (e.g., 400–700°C in inert atmosphere) is critical for phase purity, monitored via thermogravimetric analysis (TGA) and X-ray diffraction (XRD). Adjust heating rates (e.g., 5°C/min) to minimize impurity phases like V₂O₃ or NaVO₂ .

- Validation : Compare XRD patterns with reference data (e.g., JCPDS/ICDD) and use Rietveld refinement to quantify phase fractions .

Q. How can researchers characterize the oxidation states of vanadium in NaV₃O₈, and what spectroscopic techniques are most reliable?

- Methodology : Combine X-ray photoelectron spectroscopy (XPS) for surface oxidation states and electron energy loss spectroscopy (EELS) for bulk analysis. Calibrate using reference compounds (e.g., V₂O₅ for V⁵⁺, VO₂ for V⁴⁺) .

- Data Interpretation : Deconvolute XPS peaks (e.g., V 2p₃/₂) to resolve overlapping contributions from mixed vanadium valences .

Advanced Research Questions

Q. What contradictions exist in reported thermal conductivity values for NaV₃O₈, and how can computational modeling resolve discrepancies?

- Issue : Experimental thermal conductivity (κ) may vary due to defects or anisotropic crystal structure.

- Resolution : Perform density functional theory (DFT) calculations to model κ in idealized structures, then compare with experimental data (e.g., laser flash analysis). Incorporate phonon scattering mechanisms for defect-rich samples .

Q. How does NaV₃O₈ behave under redox cycling in battery electrode applications, and what experimental protocols optimize cycle stability?

- Methodology : Use galvanostatic cycling (e.g., 0.1–3.0 V vs. Li/Li⁺) in half-cells with lithium metal. Monitor capacity fade via electrochemical impedance spectroscopy (EIS) to identify interfacial degradation .

- Mitigation : Pre-treat electrodes with carbon coating or ionic liquid electrolytes to suppress vanadium dissolution .

Q. What crystallographic challenges arise in resolving the oxygen vacancy ordering in NaV₃O₈, and how can synchrotron XRD address them?

- Challenge : Conventional lab XRD lacks resolution for subtle vacancy ordering.

- Solution : Use high-energy synchrotron XRD (λ < 0.5 Å) with pair distribution function (PDF) analysis to probe local structural distortions .

Methodological Best Practices

Q. How should researchers design experiments to distinguish between intrinsic and extrinsic electronic conductivity in NaV₃O₈?

- Approach : Perform four-point probe measurements (intrinsic) versus impedance spectroscopy (extrinsic, grain-boundary-dominated). Compare single-crystal vs. polycrystalline samples .

Q. What protocols ensure reproducibility in synthesizing NaV₃O₈ for catalytic studies (e.g., oxidative dehydrogenation reactions)?

- Steps :

- Standardize precursor stoichiometry (Na:V = 1:3) and calcination atmosphere (e.g., O₂ vs. N₂).

- Use Brunauer-Emmett-Teller (BET) analysis to correlate surface area with catalytic activity .

Data Contradiction Management

Q. How to reconcile conflicting reports on NaV₃O₈’s magnetic properties (e.g., paramagnetic vs. antiferromagnetic behavior)?

- Strategy : Perform superconducting quantum interference device (SQUID) magnetometry under controlled oxygen partial pressures. Correlate with XPS data to rule out surface oxidation artifacts .

Environmental and Safety Considerations

Q. What ecotoxicological assessments are recommended for NaV₃O₈, given its ECHA registration status as "Not Known"?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.